molecular formula C20H20N2O3 B12171212 2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- CAS No. 2108487-22-3

2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]-

Cat. No.: B12171212
CAS No.: 2108487-22-3
M. Wt: 336.4 g/mol
InChI Key: DXNULIUHKYQSGH-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound is characterized by its unique structure, which includes a benzofuran core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process typically involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often include the use of HATU and N,N-diisopropylethylamine in dichloromethane (CH₂Cl₂), which facilitates the formation of the desired amide substrate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, reduction may produce benzofuran alcohols, and substitution reactions may result in various benzofuran derivatives with different functional groups.

Scientific Research Applications

2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Uniqueness

What sets 2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

2108487-22-3

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3,5,7-trimethyl-N-[4-(methylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-11-9-12(2)17-16(10-11)13(3)18(25-17)20(24)22-15-7-5-14(6-8-15)19(23)21-4/h5-10H,1-4H3,(H,21,23)(H,22,24)

InChI Key

DXNULIUHKYQSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC)C)C

Origin of Product

United States

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